molecular formula C7H8BrN3O B1457229 5-bromo-N,N-dimethylpyrimidine-2-carboxamide CAS No. 915948-92-4

5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Cat. No.: B1457229
CAS No.: 915948-92-4
M. Wt: 230.06 g/mol
InChI Key: VLWQDZYFUMYZMT-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyrimidine-2-carboxamide is a brominated pyrimidine derivative featuring a dimethylamide substituent at the 2-position. Its structural uniqueness lies in the combination of a bromine atom (at position 5) and the N,N-dimethylcarboxamide group, which influence its physicochemical and biological properties. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica), though its commercial availability is marked as "discontinued" .

Properties

IUPAC Name

5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQDZYFUMYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915948-92-4
Record name 5-bromo-N,N-dimethylpyrimidine-2-carboxamide
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Biological Activity

5-Bromo-N,N-dimethylpyrimidine-2-carboxamide (C₇H₈BrN₃O) is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyrimidine ring, with a dimethylamide functional group at the 2-position. Its molecular weight is 230.07 g/mol, which contributes to its unique chemical properties and potential biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54920Inhibition of cell proliferation
HCT11625Induction of apoptosis
MCF730Disruption of cell cycle

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against multidrug-resistant strains of bacteria. Studies have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a potential lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus15 µg/mL
E. coli20 µg/mL
Klebsiella pneumoniae25 µg/mL

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of various derivatives of pyrimidines, including this compound, against A549 cells. The results indicated that this compound significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of the compound against resistant strains. The study concluded that it inhibited growth effectively at low concentrations, making it a candidate for further development in combating antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N,N-dimethylpyrimidine-2-carboxamide is utilized as a scaffold for developing new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development against various diseases.

  • Case Study : Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities. For instance, modifications to the bromine and amide groups have led to compounds with enhanced bioactivity against specific pathogens.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is employed in various reactions, including substitution and functionalization processes.

Reaction TypeDescription
Substitution ReactionsBromine can be replaced by other nucleophiles.
Oxidation/ReductionThe compound can undergo redox reactions.
HydrolysisHydrolysis of the carboxamide can yield acids.

Biological Studies

In biological research, this compound is used to investigate enzyme activities and metabolic pathways. Its ability to bind to specific enzymes or receptors makes it valuable for studying biochemical processes.

  • Case Study : Interaction studies have shown that this compound can modulate enzyme activity related to cancer pathways, providing insights into potential therapeutic mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Core

The following table summarizes key analogs and their structural/functional differences:

Compound Name Core Structure Substituents Molecular Weight Key Features/Applications Reference(s)
5-Bromo-N,N-dimethylpyrimidine-2-carboxamide Pyrimidine Br (C5), N,N-dimethylcarboxamide (C2) 244.08 (calc.) Discontinued; potential intermediates
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide Pyridine Br (C5), Cl (C2), N-methoxy-N-methylcarboxamide (C4) 303.57 (calc.) Used in medicinal chemistry; halogen diversity
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Pyridine Br (C5), NO₂ (C3), N,N-dimethylamine (C2) 246.06 Catalog price listed; nitro group enhances reactivity
5-Bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide Pyrimidine Br (C5), SCH₃ (C2), N-methoxy-N-methylcarboxamide (C4) 304.17 (calc.) Methylthio group improves lipophilicity
5-((6-Carbamoyl-2-methylbenzofuran-4-yl)oxy)-N,N-dimethylpyrimidine-2-carboxamide Pyrimidine Benzofuran-oxy (C5), N,N-dimethylcarboxamide (C2) 382.31 (calc.) Glucokinase activator; pharmacological relevance

Physicochemical Properties

  • Solubility and Reactivity : The dimethylamide group enhances solubility in polar solvents compared to methoxy-methyl or methylthio analogs. Bromine at position 5 increases molecular weight and may reduce metabolic clearance .
  • Synthetic Accessibility : this compound’s discontinued status contrasts with the commercial availability of analogs like 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine (HB383 series, $240/g) .

Preparation Methods

Bromination and Acid Chloride Formation

A common approach starts with 5-bromo-pyrimidine-2-carboxylic acid , which is converted into the corresponding acid chloride using oxalyl chloride in the presence of catalytic dimethylformamide (DMF). This reaction is typically carried out in dichloromethane (DCM) at room temperature under nitrogen atmosphere.

  • Example conditions:
    • 5-bromo-pyrimidine-2-carboxylic acid (50 g, 250 mmol)
    • Oxalyl chloride (32 mL, 369 mmol)
    • DMF (2 drops initially, additional 0.8 mL added)
    • Stirred at room temperature for 2 hours
    • Solvent removed under reduced pressure to yield crude 5-bromo-pyrimidine-2-carbonyl chloride in quantitative yield.

Amidation with Dimethylamine

The acid chloride intermediate is then reacted with dimethylamine to form the desired carboxamide. This amidation can be performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reaction rates and minimize side reactions.

  • Typical amidation conditions:
    • Acid chloride intermediate
    • Excess dimethylamine (gas or solution)
    • Base such as triethylamine or diisopropylethylamine to scavenge HCl formed
    • Temperature: 0°C to room temperature
    • Reaction time: 1–4 hours
    • Purification by silica gel chromatography or recrystallization.

Alternative Synthetic Strategies

One-Step Synthesis of 5-Bromo-2-chloropyrimidine Intermediate

A recent patent describes a one-step synthesis of 5-bromo-2-chloropyrimidine, a key intermediate for further functionalization to this compound. This method involves:

  • Starting materials: 2-hydroxypyrimidine and hydrobromic acid
  • Catalysis by hydrogen peroxide for bromination
  • Subsequent chlorination using phosphorus oxychloride (POCl3) in the presence of organic amines such as triethylamine or N,N-dimethylaniline
  • Heating reactions with purification steps to isolate the intermediate efficiently

This approach simplifies the synthetic route, improves bromine utilization by over 100%, and enhances production efficiency by more than four times compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed coupling reactions have been employed to functionalize pyrimidine derivatives, including the preparation of N,N-dimethylated pyrimidine compounds. For example:

  • Use of Pd(PPh3)4 or PdCl2(dppf) as catalysts
  • Reactions carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane
  • Microwave irradiation or heating to 86–150°C for 15 minutes to several hours
  • Use of bases such as potassium acetate or cesium carbonate
  • Purification by column chromatography to isolate the desired product with yields ranging from 53% to 60%.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Bromination + Acid chloride formation 5-bromo-pyrimidine-2-carboxylic acid, oxalyl chloride, DMF, DCM Room temperature 2 hours ~100 (crude) Quantitative conversion to acid chloride
Amidation Acid chloride intermediate, dimethylamine, base (e.g., triethylamine), DCM/THF 0–25°C 1–4 hours 45–65 Purification by chromatography/recrystallization
One-step bromination/chlorination 2-hydroxypyrimidine, hydrobromic acid, H2O2, POCl3, organic amine catalyst Heating Not specified Not specified Improved bromine utilization and efficiency
Pd-catalyzed coupling Pd(PPh3)4 or PdCl2(dppf), bases, DMF or 1,4-dioxane 86–150°C 0.25–4 hours 53–60 Microwave irradiation or conventional heating

Purification Techniques

  • Silica gel flash chromatography is the most common purification method, often using gradients of ethyl acetate in hexanes or dichloromethane/THF mixtures.
  • Recrystallization from ethanol/water or ethyl acetate/hexane mixtures is used to improve purity to >95% for analytical and application purposes.
  • Washing organic extracts with dilute ammonium hydroxide, brine, and drying over sodium sulfate is standard to remove impurities.

Research Findings and Industrial Relevance

  • The one-step synthesis method for the 5-bromo-2-chloropyrimidine intermediate significantly reduces the number of steps and hazardous waste, enhancing industrial scalability and environmental compliance.
  • Palladium-catalyzed methods enable selective functionalization and incorporation of the dimethylamide group under mild conditions, offering versatility for analog synthesis.
  • Typical yields for amidation steps range from 45% to 65%, with purification strategies critical to achieving high purity for pharmaceutical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-bromo-N,N-dimethylpyrimidine-2-carboxamide?

Answer:
The synthesis typically involves nucleophilic substitution or transition metal-catalyzed cross-coupling reactions . For example:

  • Bromination : Introduce bromine at the pyrimidine ring using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Amidation : React 5-bromo-pyrimidine-2-carboxylic acid with dimethylamine via coupling agents (e.g., EDC/HOBt) to form the carboxamide group.
  • Palladium-catalyzed reactions : Use Buchwald-Hartwig amination to install dimethylamine groups if pre-functionalized intermediates are available .
    Key validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) and NMR (e.g., absence of unreacted starting materials) .

Advanced: How can researchers address contradictions in biological activity data across different assays for this compound?

Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent effects). To resolve discrepancies:

  • Standardize assay conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell viability controls.
  • Structure-activity relationship (SAR) studies : Compare with analogs like 5-bromo-N-methylpyrazin-2-amine (PubChem CID: DTXSID40670286) to identify substituent-dependent trends. For instance, dimethyl groups may enhance lipophilicity but reduce solubility, impacting cellular uptake .
  • Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, dimethylamide at C2). Key signals: Br-C5 (δ ~150 ppm in ¹³C), dimethylamide (δ ~3.0 ppm in ¹H).
    • 2D NMR (HSQC, HMBC) : Resolve coupling between bromine and adjacent protons.
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br has a 1:1 M/M+2 ratio).
  • IR : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) .

Advanced: Which computational methods predict the reactivity of the bromine substituent in further derivatization?

Answer:

  • DFT calculations : Optimize the molecule’s geometry (e.g., using Gaussian 16) to evaluate bromine’s electrophilicity and susceptibility to SNAr (nucleophilic aromatic substitution).
  • Molecular docking : Predict binding interactions if bromine participates in halogen bonding (e.g., with protein targets like kinases).
  • ADMET prediction tools : Use ACD/Labs Percepta to estimate solubility and metabolic stability post-derivatization .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). Monitor fractions by TLC (Rf ~0.3 in 30% EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals (>99% by HPLC).
  • Centrifugal partition chromatography (CPC) : For scale-up, employ solvent systems like heptane/ethyl acetate/methanol/water (1:5:1:5) .

Advanced: How to design a mechanistic study investigating the compound’s interaction with biological targets?

Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kon/koff) with purified enzymes (e.g., kinases).
  • Thermodynamic profiling : Perform ITC to determine ΔH and ΔS of binding. Compare with analogs to identify enthalpy-entropy compensation effects.
  • Mutagenesis : Engineer target proteins (e.g., replace potential halogen-bonding residues) to validate interaction specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 2
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5-bromo-N,N-dimethylpyrimidine-2-carboxamide

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